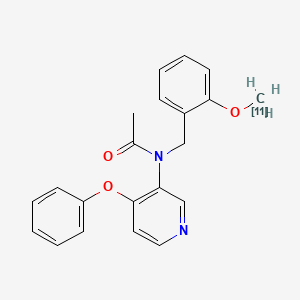

Carbon C 11 PBR-28

Description

Structure

3D Structure

Properties

CAS No. |

1005325-43-8 |

|---|---|

Molecular Formula |

C21H20N2O3 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-[(2-(111C)methoxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide |

InChI |

InChI=1S/C21H20N2O3/c1-16(24)23(15-17-8-6-7-11-20(17)25-2)19-14-22-13-12-21(19)26-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3/i2-1 |

InChI Key |

DHZBNHMEIOBPAE-JVVVGQRLSA-N |

Isomeric SMILES |

CC(=O)N(CC1=CC=CC=C1O[11CH3])C2=C(C=CN=C2)OC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1OC)C2=C(C=CN=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Radiochemistry and Synthetic Methodologies of Carbon C 11 Pbr 28

Precursor Chemistry for [11C]PBR28 Radiosynthesis

The synthesis of [11C]PBR28 predominantly relies on the availability of a suitable precursor molecule that can be readily labeled with carbon-11 (B1219553). The most common precursor is the O-desmethyl derivative of PBR28, scientifically named N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl)acetamide. researchgate.netosti.gov This compound provides a phenolic hydroxyl group that serves as the reaction site for the introduction of the [11C]methyl group. unc.edu

The synthesis of this desmethyl precursor has been achieved through multi-step chemical processes. nih.govsemanticscholar.org One approach involves the reaction of 4-chloro-3-nitropyridine (B21940) with phenol, followed by reduction of the nitro group to an amine. nih.gov This amine intermediate is then further reacted and modified to yield the final desmethyl-PBR28 precursor. nih.govsemanticscholar.org

The core of [11C]PBR28 radiosynthesis is the O-[11C]methylation of the desmethyl precursor. nih.gov This reaction involves attaching a carbon-11 labeled methyl group to the oxygen atom of the precursor's hydroxyl group. nih.govnih.gov The most frequently used methylating agents are [11C]methyl iodide ([11C]CH3I) and [11C]methyl triflate ([11C]CH3OTf). nih.govnih.gov [11C]methyl triflate is often considered a more reactive agent than [11C]methyl iodide. nih.gov

The reaction is typically performed under basic conditions to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. nih.gov Various bases have been tested, including sodium hydroxide (B78521) (NaOH), cesium carbonate (Cs2CO3), and tetra-n-butylammonium hydroxide (TBAH). nih.govsemanticscholar.org Strong bases like sodium hydride (NaH) have also been employed. nih.gov The choice of solvent is also critical, with dimethylsulfoxide (DMSO) and acetonitrile (B52724) (CH3CN) being common options due to their ability to dissolve the precursor and facilitate the reaction. nih.govnih.gov The reaction is sensitive to temperature, with optimal conditions often found around 60-80°C to ensure a rapid and efficient labeling process within the short timeframe dictated by the carbon-11 half-life. nih.govnih.gov

Automated Radiosynthesis Protocols and Optimization

To ensure consistent and reliable production for clinical and preclinical studies, the radiosynthesis of [11C]PBR28 is typically performed using automated synthesis modules. researchgate.netnih.gov Commercially available systems like the GE TRACERlab series (e.g., FXC-Pro, FXMeI/FXM) and TRASIS AIO modules are frequently employed. researchgate.netnih.gov These automated systems handle the entire process, from the trapping of the radiolabeling agent ([11C]CH3I or [11C]CH3OTf) to the reaction, purification, and formulation of the final product. nih.govnih.gov Automation minimizes radiation exposure to personnel and enhances reproducibility. researchgate.net

Optimization of these automated protocols is crucial for maximizing the output and quality of the radiotracer. Key parameters that are fine-tuned include the amount of precursor, the type and concentration of the base, the reaction temperature, and the reaction time. nih.govsemanticscholar.org For instance, studies have shown that using a minimal amount of a strong base like 5 N NaOH can lead to high radiochemical yields. researchgate.netnih.gov The reaction method, such as using a "vial" method over a "loop" method, has also been shown to significantly improve yields. nih.gov

The radiochemical yield (RCY) is a critical measure of the efficiency of the synthesis, representing the percentage of the initial radioactivity that is incorporated into the final product. For [11C]PBR28, various optimization strategies have led to significant improvements in RCY.

Factors influencing the yield include the choice of the methylating agent, base, solvent, and temperature. While [11C]methyl triflate is more reactive, optimized procedures using [11C]methyl iodide have also achieved high yields. semanticscholar.orgnih.gov The combination of [11C]CH3I, NaOH as a base, and DMSO as a solvent at 60°C has been reported to produce RCYs in the range of 45–55%. nih.gov Another study using [11C]CH3OTf with NaH in acetonitrile at 80°C reported even higher decay-corrected RCYs of 70-80%. nih.gov Purification methods, typically involving high-performance liquid chromatography (HPLC) followed by solid-phase extraction (SPE), are also optimized to minimize product loss and ensure a pure, injectable formulation. researchgate.netsnmjournals.org

| Methylating Agent | Base | Solvent | Temperature | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|---|

| [11C]CH3I | 5 N NaOH | DMSO | 60°C | 45-55% | nih.gov |

| [11C]CH3OTf | NaH | CH3CN | 80°C | 70-80% (decay-corrected) | nih.gov |

| [11C]CH3I | 1 M Cs2CO3 | DMSO | 85°C | 23% | semanticscholar.org |

| [11C]CH3I | TBAOH | Acetone-d6 | Not specified | Yields were sufficient for human use | snmjournals.org |

| [11C]CH3OTf | TBAOH | Acetone-d6 | Not specified | Higher than with [11C]CH3I, but with impurities | snmjournals.org |

Radiochemical purity (RCP) and specific activity (SA) are paramount for the quality of a PET radiotracer. RCP refers to the proportion of the total radioactivity in the final product that is in the desired chemical form of [11C]PBR28. acs.org Optimized automated synthesis protocols consistently achieve high RCP, often greater than 99%. researchgate.netnih.gov This is typically verified by analytical HPLC, which separates the final product from any radioactive impurities. nih.govsnmjournals.org

Specific activity is the ratio of radioactivity to the total mass of the compound (radioactive and non-radioactive forms) and is usually expressed in units like gigabecquerels per micromole (GBq/μmol) or millicuries per micromole (mCi/μmol). nih.govnih.gov High specific activity is crucial to minimize the injected chemical mass, thereby avoiding potential pharmacological effects and ensuring that the tracer binds to the target without saturating it. osti.gov For [11C]PBR28, reported specific activities vary widely depending on the synthesis method and the initial amount of [11C]CO2 produced by the cyclotron, with values ranging from approximately 59.7 GBq/μmol to as high as 8000–9500 mCi/μmol (which converts to thousands of GBq/μmol) at the end of synthesis. unc.edunih.gov

Radiometabolite Characterization and Analysis

Once injected, [11C]PBR28 undergoes metabolism, breaking down into different chemical forms known as radiometabolites. The presence of these radiometabolites in the bloodstream and potentially in the brain can interfere with the PET signal and complicate the quantification of TSPO binding. unc.edu Therefore, characterizing and analyzing these radiometabolites is a critical step in validating the tracer.

Analysis is typically performed by collecting blood samples at various times after tracer injection and separating the plasma. snmjournals.org The plasma is then analyzed using reversed-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. unc.edunih.gov This technique separates the unchanged ("parent") [11C]PBR28 from its more polar radiometabolites. unc.edu Studies have shown that [11C]PBR28 is metabolized relatively quickly, with the parent fraction decreasing significantly over time. plos.org For example, at 90 minutes post-injection, the parent radioligand was found to represent only about 7% of the total radioactivity in the blood. plos.org One identified metabolic pathway involves the formation of polar radiometabolites. unc.edu The data from these analyses are used to generate a "metabolite-corrected arterial input function," which is essential for accurately modeling the tracer's kinetics and quantifying TSPO density in the brain. d-nb.info

Pharmacological and Binding Characteristics of Carbon C 11 Pbr 28

Translocator Protein Binding Affinity and Selectivity

[11C]PBR28 is recognized as a second-generation TSPO ligand characterized by its high affinity and selectivity for the protein. turkupetcentre.netmdpi.com It possesses a more favorable specific-to-nonspecific binding ratio compared to earlier ligands like [11C]-PK11195. nih.gov This high specificity is crucial for accurately measuring TSPO density in vivo. researchgate.net

Research has quantified the binding affinity (Ki), which is the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. In vitro studies have reported varying Ki values for PBR28 across different species: 0.68 nM in rats, 0.94 nM in monkeys, and 2.5 nM in humans. mdpi.com Another study using crude mitochondrial preparations from monkey brains reported a Ki of 0.58 ± 0.25 nM for PBR28, demonstrating a significantly higher affinity than the first-generation ligand PK 11195, which had a Ki of 3.48 ± 1.26 nM. nih.gov

Interactive Data Table: PBR28 Binding Affinity (Ki)

| Species/Tissue | Ki (nM) | Source |

| Human | 2.5 | mdpi.com |

| Monkey | 0.94 | mdpi.com |

| Monkey Brain Mitochondria | 0.58 ± 0.25 | nih.gov |

| Rat | 0.68 | mdpi.com |

Genotype-Dependent Binding Affinity Profile

A critical aspect of [11C]PBR28's pharmacology is that its binding affinity is significantly influenced by a single nucleotide polymorphism (SNP), designated rs6971, in the gene that encodes the TSPO protein. turkupetcentre.netresearchgate.netnih.govnih.gov This genetic variation results in an amino acid substitution (alanine to threonine at position 147) and leads to three distinct binding phenotypes in the human population: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). turkupetcentre.netnih.govd-nb.info

Individuals with the C/C genotype at the rs6971 SNP are classified as high-affinity binders (HABs). nih.gov This group, representing approximately 45% of individuals in one study, exhibits binding to a single class of high-affinity receptors. nih.gov In vitro studies on post-mortem human brain tissue from HABs determined a binding affinity (Ki) of 2.9 ± 0.26 nM. nih.gov In vivo PET studies reflect this high affinity, showing a greater total volume of distribution (VT) of 4.33 ± 0.29 in HABs compared to other genotypes. nih.govnih.gov The specific distribution volume (VS), a measure of specific binding, in HABs has been observed to be nearly double that of mixed-affinity binders. biorxiv.org

Heterozygous individuals with the T/C genotype are known as mixed-affinity binders (MABs). nih.gov They express both high-affinity and low-affinity types of TSPO in roughly equal proportions. turkupetcentre.net This results in a more complex binding pattern. In vitro analysis of brain tissue from MABs, who constituted 35% of a study sample, best fit a two-site model with high-affinity (Ki = 3.6 ± 2.0 nM) and very low-affinity (Ki = 1,409 ± 803 nM) sites. nih.gov The average fraction of high-affinity sites in this group was 58%. nih.gov In vivo, MABs have a lower total volume of distribution (VT = 2.94 ± 0.31) than HABs. nih.govnih.gov Consequently, the binding potential (BPND) for [11C]PBR28 in HABs is approximately twice that observed in MABs, a finding that is consistent with in vitro predictions. nih.gov Furthermore, the standardized uptake value (SUV), a semi-quantitative measure, is about 30% lower in MABs compared to HABs. nih.gov

The T/T genotype corresponds to the low-affinity binder (LAB) phenotype. nih.gov This group, sometimes referred to as "non-binders," makes up about 10-20% of the population. nih.govnih.govnih.gov LABs demonstrate a significant, approximately 50-fold reduction in affinity for [11C]PBR28. turkupetcentre.net In vitro binding assays on brain tissue from LABs revealed a single class of low-affinity receptors with a Ki of 237 ± 35.0 nM. nih.gov The uptake of [11C]PBR28 in this group is often too low to be reliably quantified with PET imaging. turkupetcentre.net Studies on leukocyte membranes confirmed that the "non-binder" phenomenon is due to the TSPO protein in these individuals having a more than ten-fold lower affinity for PBR28, not a lack of TSPO expression. nih.gov

Interactive Data Table: Genotype-Dependent Binding of [11C]PBR28

| Binding Profile | Genotype (rs6971) | In Vitro Ki (nM) | In Vivo VT | Key Characteristics | Source |

| High-Affinity (HAB) | C/C | 2.9 ± 0.26 | 4.33 ± 0.29 | Binds to a single class of high-affinity receptors. | nih.govnih.govnih.gov |

| Mixed-Affinity (MAB) | T/C | 3.6 ± 2.0 and 1,409 ± 803 | 2.94 ± 0.31 | Expresses both high and low-affinity sites. BPND is ~50% of HABs. | nih.govnih.govnih.gov |

| Low-Affinity (LAB) | T/T | 237 ± 35.0 | Not reliably quantifiable | ~50-fold reduction in affinity. Uptake is too low for reliable PET quantification. | turkupetcentre.netnih.govnih.gov |

In Vitro Binding Investigations

In vitro experiments using post-mortem human brain tissue and leukocyte membranes have been fundamental in characterizing the binding of [11C]PBR28. nih.govnih.gov These studies were crucial in first identifying and then quantifying the three distinct binding affinity profiles (HAB, MAB, LAB) based on the rs6971 polymorphism. nih.gov Competition assays, where unlabeled PBR28 competes with a radiolabeled ligand like [3H]PK11195, have confirmed these genotype-dependent affinity differences. researchgate.net Importantly, research has also shown that while specific binding is genotype-dependent, the non-specific binding of PBR28 does not appear to differ across the binding affinity classes. nih.gov

In Vivo Binding Specificity and Displacement Studies

In vivo studies in animal models and humans have corroborated the high specificity and binding characteristics of [11C]PBR28 observed in vitro. In monkeys, over 85% of the total brain radioactivity from [11C]PBR28 injection corresponds to specific receptor binding. snmjournals.org Displacement studies, a gold standard for confirming specific binding in vivo, have been conducted using other TSPO ligands. In rats, the administration of PK11195 was shown to reverse the increased uptake of [11C]PBR28 in a model of neuroinflammation, demonstrating that the uptake is indeed specific to the TSPO target. turkupetcentre.net

A human blocking study utilized XBD173, another TSPO ligand, to displace [11C]PBR28 from its binding sites. nih.govnih.gov This technique allowed researchers to measure the non-displaceable volume of distribution (VND) — the portion of the signal that is not due to specific binding — and thereby calculate the specific binding potential (BPND). nih.govnih.gov The study demonstrated a dose-dependent occupancy of TSPO by XBD173 and provided a population-level VND estimate of 1.98 mL/cm³. nih.govnih.gov

Whole-body PET imaging has further highlighted the impact of the rs6971 polymorphism in vivo. In low-affinity binders, the uptake of [11C]PBR28 was 50% to 75% lower than in high-affinity binders across all organs with high TSPO densities, including the brain, heart, lungs, kidneys, and spleen. nih.gov

Preclinical Research Applications of Carbon C 11 Pbr 28 Pet Imaging

Longitudinal Preclinical Imaging Studies

Longitudinal imaging studies are crucial for understanding disease progression and the effects of treatments over time in preclinical models. [11C]PBR28 PET imaging allows for repeated, non-invasive assessment of neuroinflammatory changes within the same animal, providing valuable insights into dynamic disease processes plos.orgsnmjournals.org.

In studies evaluating neuroinflammatory changes in models of amyotrophic lateral sclerosis (ALS), [11C]PBR28 PET has been used to track glial activation over extended periods. These studies aim to correlate changes in TSPO binding with disease progression and functional decline snmjournals.org. Similarly, in other preclinical models, the ability to perform serial scans with [11C]PBR28 facilitates the monitoring of neuroinflammation's temporal evolution, whether it is induced by acute insults or develops gradually over the course of a chronic condition plos.org. The validation of the standardized uptake value (SUV) as a reliable outcome measure in healthy rodents has further supported the use of [11C]PBR28 for longitudinal monitoring, demonstrating good correlation with distribution volume (VT) and acceptable test-retest variability in rats plos.org.

Assessment of Microglial Activation and Distribution in Preclinical Brain Regions

A primary application of [11C]PBR28 in preclinical research is the precise localization and quantification of microglial activation, indicated by TSPO upregulation, across various brain regions. This tracer has demonstrated superior sensitivity compared to older tracers like [11C]PK11195 in detecting subtle changes in microglial activation snmjournals.org.

In models of herpes simplex encephalitis (HSE), [11C]PBR28 PET successfully identified significant increases in TSPO binding (measured as BPND) in multiple brain regions, including the medulla, pons, cerebellum, midbrain, thalamus, hippocampus, and hypothalamus. In contrast, [11C]PK11195 showed significant increases only in the medulla in the same model, highlighting the greater sensitivity of [11C]PBR28 in mapping the extent of neuroinflammation snmjournals.org. Similarly, in models of cerebral ischemia, such as permanent middle cerebral artery occlusion (MCAO) in rats, [11C]PBR28 PET effectively localized increased TSPO binding, primarily in the peri-ischemic core, correlating well with in vitro autoradiography findings unc.edu. Studies in rodent models of meningitis have also shown increased [11C]PBR28 uptake in the whole brain following bacterial induction, indicating widespread microglial activation researchgate.net.

Table 1: Comparison of [11C]PBR28 and [11C]PK11195 BPND in HSE Rat Model

| Brain Region | [11C]PBR28 BPND (Mean ± SD) | [11C]PK11195 BPND (Mean ± SD) |

| Medulla | Significantly Increased | Significantly Increased |

| Pons | Significantly Increased | Not Significantly Increased |

| Cerebellum | Significantly Increased | Not Significantly Increased |

| Midbrain | Significantly Increased | Not Significantly Increased |

| Thalamus | Significantly Increased | Not Significantly Increased |

| Hippocampus | Significantly Increased | Not Significantly Increased |

| Hypothalamus | Significantly Increased | Not Significantly Increased |

Note: BPND (non-displaceable binding potential) indicates specific binding to TSPO. Data adapted from snmjournals.org.

Table 2: [11C]PBR28 Uptake (SUV) in Healthy Rodent Brain Regions

| Brain Region | Rat SUV (Mean ± SD) | Mouse SUV (Mean ± SD) |

| Striatum | Low | Low |

| Hippocampus | Low | Low |

| Midbrain | Low | Low |

| Thalamus | Low | Low |

| Hypothalamus | Moderate | High |

| Brainstem | Moderate | High |

| Cerebellum | Moderate | Moderate |

| Frontal Cortex | Moderate | Moderate |

Note: SUV (Standardized Uptake Value) represents tracer uptake. Values are indicative based on comparative findings; specific numerical data requires direct reference to the study figures. Data adapted from plos.orgmdpi.com.

Evaluating Therapeutic Interventions in Preclinical Settings

[11C]PBR28 serves as a sensitive imaging biomarker to assess the efficacy of therapeutic interventions aimed at modulating neuroinflammation. By quantifying changes in TSPO expression in response to treatment, researchers can evaluate whether a therapeutic agent successfully reduces microglial activation.

In preclinical models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) or experimental autoimmune myocarditis (EAM), [11C]PBR28 has been used to evaluate the impact of potential treatments. For instance, studies have explored the use of [11C]PBR28 to monitor the effects of anti-inflammatory agents or to assess the efficacy of interventions designed to reduce neuroinflammatory markers dntb.gov.uafrontiersin.orgresearchgate.net. Displacement studies, where a known TSPO ligand like XBD173 is administered, have also been employed to validate kinetic models and confirm the specific binding of [11C]PBR28 to TSPO, indirectly supporting its use in intervention studies by ensuring accurate quantification nih.gov. Furthermore, in models of meningitis, [11C]PBR28 was used to assess in vivo microglial activation following treatment with ceftriaxone, demonstrating the tracer's utility in evaluating the impact of therapeutic agents on neuroinflammatory processes researchgate.net. The ability of [11C]PBR28 to detect changes in TSPO expression allows for the assessment of whether a therapeutic strategy effectively targets the underlying neuroinflammatory mechanisms dntb.gov.uaresearchgate.netclinicaltrials.gov.

Quantitative Methodologies and Data Analysis in Carbon C 11 Pbr 28 Pet Research

Kinetic Modeling Approaches for Quantification

Kinetic modeling provides the most rigorous framework for the in-vivo quantification of Carbon C 11 PBR-28 binding. These models use the dynamic PET data in conjunction with an arterial input function to estimate key physiological parameters. The total distribution volume (Vₜ), which reflects both specific binding and non-displaceable uptake, is a common outcome measure. nih.gov

Multi-compartmental models are foundational to the quantitative analysis of this compound PET data. The reversible two-tissue compartment model (2TCM) is frequently employed for brain PET studies with this tracer. turkupetcentre.net This model conceptualizes the brain tissue as comprising two compartments: a non-displaceable compartment representing free and non-specifically bound tracer in tissue, and a specific binding compartment.

Recent advancements have led to the development of modified compartmental models to account for the specific characteristics of TSPO tracer binding. One such model is the 2TCM-1K, which incorporates an additional compartment to account for the binding of this compound to the endothelium of brain vasculature. nih.govmanchester.ac.uk This model has been shown to provide a more accurate description of the tracer's kinetics, particularly in studies involving pharmacological challenges. nih.gov The inclusion of this endothelial component can result in Vₜ estimates that are substantially different from those obtained with the standard 2TCM. turkupetcentre.net

A study comparing the 2TCM and 2TCM-1K models in a displacement study with the TSPO ligand XBD173 found that the 2TCM-1K provided a signal compartmentalization more consistent with the underlying biology. nih.gov Specifically, the blocking agent produced the expected reduction in the tracer concentration of the specific tissue compartment only in the 2TCM-1K model, while the non-displaceable compartment remained largely unchanged. nih.gov

Table 1: Comparison of 2TCM and 2TCM-1K Model Parameters in a [¹¹C]PBR28 Blocking Study

| Parameter | Model | Baseline (Mean ± SD) | Blocking (Mean ± SD) | % Change |

| Vₜ | 2TCM-1K | 5.8 ± 1.2 | 2.3 ± 0.6 | -60% ± 24% |

| k₃/k₄ | 2TCM-1K | 1.5 ± 0.4 | 0.4 ± 0.2 | -71% ± 23% |

| K₁/k₂ | 2TCM-1K | 2.1 ± 0.5 | 2.0 ± 0.7 | -14% ± 48% |

Data adapted from a study involving a TSPO ligand blocking agent. Vₜ represents the total distribution volume, k₃/k₄ reflects the specific binding, and K₁/k₂ represents the non-displaceable component. nih.gov

Graphical analysis methods offer a more computationally efficient alternative to non-linear fitting of compartmental models for estimating Vₜ. The Logan plot is a widely used graphical analysis technique in PET studies. nih.gov However, for this compound, Logan parametric maps have been reported to not perform as well as other methods in detecting group-wise increases in binding in certain brain regions. nih.gov

Another graphical method, the multilinear analysis-1 (MA-1) method, has shown good correlation with Vₜ estimates from the 2TCM when an appropriate fit start time is used. turkupetcentre.netnih.gov For instance, Vₜ estimated using MA-1 with a fit start time of 30 minutes has been found to correlate well with Vₜ from the 2TCM. turkupetcentre.net

Spectral analysis (SA) is a data-driven method that can be used to generate parametric maps of this compound uptake without the need to pre-specify a particular compartmental model configuration. nih.govmanchester.ac.uk This technique decomposes the tissue time-activity curves into a spectrum of exponential components. A study investigating the use of SA for this compound PET in mild cognitive impairment demonstrated that it could successfully generate parametric maps and detect microglial activation. nih.gov In this study, three component peaks were identified in addition to blood volume, and the impulse response function (IRF) at 90 minutes produced the lowest coefficient of variation. nih.gov The resulting IRF parametric maps revealed significant increases in neuroinflammation in amyloid-positive MCI subjects compared to healthy controls. nih.gov

Advanced model-based methods aim to improve the accuracy and reliability of quantifying specific binding. As mentioned, Multilinear Analysis-1 (MA-1) is a graphical analysis method that has been validated for this compound. turkupetcentre.netnih.gov

Simultaneous Estimation (SIME) is another advanced method that aims to obtain a brain-wide estimate of the non-displaceable distribution volume (Vₙd). nih.govnih.gov This is particularly valuable for tracers like this compound where a true reference region devoid of specific binding is absent. nih.gov By estimating Vₙd, SIME can then be used to derive estimates of specific binding, such as the binding potential (BPₙd) and the specific distribution volume (Vₛ). nih.gov Simulation studies have shown that Vₙd values estimated using SIME are both precise and accurate. nih.gov Furthermore, test-retest data have demonstrated that SIME-derived Vₛ values exhibit good reliability. nih.gov

A study comparing different quantification approaches after a lipopolysaccharide (LPS) challenge found that 2TCM, 2TCM-1k, MA-1, and SIME all yielded substantive effect sizes for the LPS effects, highlighting their utility in detecting changes in TSPO expression. nih.gov

Arterial Input Function Derivation and Metabolite Correction

A critical component for full kinetic modeling of this compound is the derivation of an accurate arterial input function (AIF). nih.govturkupetcentre.netnih.gov This requires arterial blood sampling throughout the PET scan to measure the concentration of the parent radiotracer in arterial plasma over time. turkupetcentre.netresearchgate.net Obtaining a reliable image-derived AIF has proven to be difficult, making arterial sampling the recommended approach. turkupetcentre.net

The measured total radioactivity in plasma must be corrected for the presence of radioactive metabolites. turkupetcentre.netturkupetcentre.net For this compound, this involves separating the parent compound from its radiometabolites in plasma samples, typically using high-performance liquid chromatography (HPLC). ohsu.edu The fraction of the parent tracer at different time points is then fitted to a function, which is used to generate the metabolite-corrected AIF. turkupetcentre.net The shape of the whole blood and plasma radioactivity curves can vary significantly between different radiotracers, with radiometabolites of [¹¹C]PBR28 becoming the predominant component of whole blood radioactivity after the initial minutes of the scan. researchgate.net

The plasma-to-blood ratio for this compound changes during the scan and is also influenced by the subject's TSPO genotype (high-affinity binder, mixed-affinity binder, or low-affinity binder). turkupetcentre.net Specific models, such as a Hill function, have been used to fit the plasma parent fractions and the blood-to-plasma ratios for different binding groups. turkupetcentre.net

Semi-Quantitative Approaches and Their Methodological Limitations

While fully quantitative methods provide the most accurate assessment of this compound binding, semi-quantitative approaches are sometimes used due to their simplicity. The most common semi-quantitative metric is the Standardized Uptake Value (SUV), which normalizes the tissue radioactivity concentration by the injected dose and the patient's body weight. turkupetcentre.netohsu.eduharvard.edu

However, the use of SUV for this compound has significant limitations. SUV does not account for individual differences in radiotracer metabolism, plasma protein binding, or blood flow. diva-portal.org Studies have shown that the correlation between SUV and Vₜ can be poor in some contexts. turkupetcentre.net For example, in a study involving an LPS challenge, SUV failed to detect significant increases in TSPO levels, likely due to a significant reduction in the AIF area under the curve (AUC) caused by increased peripheral binding. nih.gov

Another semi-quantitative approach is the SUV ratio (SUVR), where the SUV in a target region is normalized to the SUV in a pseudo-reference region. harvard.edunih.gov The cerebellum has often been used as a pseudo-reference region for this compound. nih.gov However, the validity of this approach is compromised by the fact that TSPO is expressed throughout the brain, meaning no true reference region exists. turkupetcentre.netmanchester.ac.uk The use of a pseudo-reference region can lead to an underestimation of binding, especially in conditions where TSPO expression may be globally altered. nih.gov The SUVR approach also failed to detect significant changes in TSPO levels following an LPS challenge, which induced a global increase in this compound Vₜ. nih.gov

Table 2: Comparison of Quantification Methods in Detecting LPS-Induced TSPO Changes

| Quantification Method | Effect Size (Partial η²) | P-value |

| 2TCM (Vₜ) | 0.89 | < 0.05 |

| 2TCM-1k (Vₜ) | 0.86 | < 0.05 |

| MA-1 (Vₜ) | 0.56 | < 0.05 |

| SIME (BPₙd) | 0.65 | < 0.05 |

| SUV | Not Significant | > 0.05 |

| SUVR | Not Significant | > 0.05 |

Data adapted from a study evaluating the sensitivity of different quantification approaches to detect changes in [¹¹C]PBR28 binding after a lipopolysaccharide (LPS) challenge. nih.gov

These findings underscore the importance of incorporating AIF measurements for the accurate quantification of changes in this compound binding, particularly in studies involving systemic challenges or expected global changes in TSPO expression. nih.gov

Voxel-Based vs. Region-of-Interest Analysis Techniques

The analysis of [¹¹C]PBR28 PET data is typically performed using two main spatial approaches: region-of-interest (ROI) analysis and voxel-based analysis. Each method offers distinct advantages and is chosen based on the specific research question.

Region-of-Interest (ROI) Analysis: This is the most common approach, involving the measurement of mean radiotracer concentration within predefined anatomical brain regions. These regions are typically delineated on an individual's co-registered magnetic resonance (MR) images. nih.gov For instance, ROIs can include areas like the prefrontal cortex, parietal lobule, temporal cortex, hippocampus, and cerebellum. nih.gov The primary outcome measure in ROI analysis is often the total distribution volume (Vₜ), which is derived from kinetic modeling of the time-activity curves within the ROI using an arterial plasma input function. nih.govturkupetcentre.net This method provides robust, averaged data for specific brain structures, which is valuable for hypothesis-driven research focusing on particular anatomical areas. However, a limitation is that it may average out or miss small, localized clusters of TSPO upregulation within a larger region. nih.gov

Voxel-Based Analysis: This technique analyzes the PET data on a voxel-by-voxel basis across the entire brain, without a priori regional definitions. This approach can generate parametric maps of binding metrics like Vₜ, providing a more granular and spatially unbiased view of [¹¹C]PBR28 binding. nih.govnih.gov Voxel-wise methods are particularly powerful for exploratory studies, as they can identify focal areas of neuroinflammation that might not be apparent with ROI analysis. nih.govresearchgate.net For example, one study noted that a subject with mild cognitive impairment showed a significant cluster of increased microglial activation at the voxel level which was not detected by ROI analysis. nih.gov Spectral analysis is one technique used to generate these parametric maps. nih.govresearchgate.net While powerful, voxel-based analyses can be more susceptible to noise and require rigorous statistical correction for multiple comparisons to avoid false positives.

The choice between these methods depends on the study's objectives. ROI analysis offers high statistical power for testing hypotheses in specific regions, while voxel-based analysis provides a comprehensive, exploratory tool for localizing neuroinflammatory processes throughout the brain. nih.govnih.gov

Impact of TSPO Genotype on Quantitative Metrics

A critical factor that significantly influences the quantification of [¹¹C]PBR28 binding is a single-nucleotide polymorphism (SNP), rs6971, in the gene encoding TSPO. turkupetcentre.netnih.govnih.gov This polymorphism results in an amino acid substitution (Ala147Thr) that alters the binding affinity of [¹¹C]PBR28 and other second-generation TSPO radioligands. researchgate.net This genetic variation categorizes individuals into three groups:

High-Affinity Binders (HABs): Homozygous for the C allele (C/C). nih.gov

Mixed-Affinity Binders (MABs): Heterozygous (T/C). nih.gov

Low-Affinity Binders (LABs): Homozygous for the T allele (T/T). nih.govdiva-portal.org

The binding affinity directly impacts the primary quantitative outcomes from PET studies. The uptake of [¹¹C]PBR28 in LABs is generally too low to be reliably quantified, and these individuals are often excluded from analysis. turkupetcentre.net In HABs and MABs, the difference in binding is substantial and must be accounted for in data analysis. turkupetcentre.netresearchgate.net

Studies consistently show that HABs have significantly higher [¹¹C]PBR28 binding than MABs. The total distribution volume (Vₜ) in HABs is approximately 40% higher than in MABs. turkupetcentre.net Similarly, standardized uptake value (SUV), a simpler, semi-quantitative measure, is about 30% lower in MABs compared to HABs. nih.govnih.govresearchgate.net This genotype-dependent difference is a consistent finding across various brain regions. nih.gov Consequently, genotyping subjects prior to PET scanning is a standard and necessary procedure in [¹¹C]PBR28 research to allow for proper interpretation and grouping of quantitative data. turkupetcentre.net Some analyses attempt to normalize for this effect by applying a correction factor to the data from MABs. turkupetcentre.net

| Genotype Group | Binding Affinity | Relative [¹¹C]PBR28 Binding (Vₜ or SUV) | Considerations for Analysis |

|---|---|---|---|

| High-Affinity Binders (HABs) | High | Highest binding signal. Vₜ is ~40% higher than MABs. turkupetcentre.net | Typically analyzed as a distinct group. |

| Mixed-Affinity Binders (MABs) | Mixed | Intermediate binding. SUV is ~30% lower than HABs. nih.gov | Analyzed as a separate group or data may be adjusted. turkupetcentre.net |

| Low-Affinity Binders (LABs) | Low | Binding signal is too low for reliable quantification. turkupetcentre.net | Generally excluded from quantitative analysis. turkupetcentre.net |

Reproducibility and Reliability Assessments of Quantitative Measures

For a PET radioligand to be useful in longitudinal studies, such as monitoring disease progression or treatment response, its quantitative measures must be reproducible and reliable over time. Several studies have assessed the test-retest reliability of [¹¹C]PBR28 quantification.

The most common metric for absolute quantification, the total distribution volume (Vₜ), has shown moderate to good reproducibility. A study examining healthy subjects scanned on two separate days found the mean absolute variability in Vₜ in grey matter to be 18.3 ± 12.7%. nih.gov Despite this variability, the intraclass correlation coefficients (ICCs), a measure of reliability, were high, ranging from 0.90 to 0.94. nih.gov Another study reported test-retest variability for Vₜ between 7% and 9%. nih.gov

Simpler, semi-quantitative methods based on the Standardized Uptake Value (SUV) have also been evaluated for their reliability, as they avoid the need for invasive arterial blood sampling. nih.gov One study in patients with Alzheimer's disease assessed the 12-week test-retest reliability of three SUV-based metrics. nih.gov The SUV normalized to whole brain activity (SUVRWB) performed the best, demonstrating low absolute variability (mean -0.13%, SD 2.47%) and high reliability (mean ICC = 0.83). nih.gov Unadjusted SUV also showed high reliability (ICC = 0.94) but had higher variability (SD 7.28%). nih.gov These findings suggest that SUV-derived metrics can be stable over time, making them potentially useful for longitudinal studies. nih.gov

| Quantitative Metric | Study Population | Mean Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) | Source |

|---|---|---|---|---|

| Total Distribution Volume (Vₜ) | Healthy Controls | 18.3 ± 12.7 | 0.90 - 0.94 | nih.gov |

| Total Distribution Volume (Vₜ) | Not Specified | 7 - 9 | Not Reported | nih.gov |

| SUV (unadjusted) | Alzheimer's Disease Patients | -1.24 ± 7.28 | 0.94 | nih.gov |

| SUV (relative to cerebellum) | Alzheimer's Disease Patients | -3.98 ± 7.07 | 0.65 | nih.gov |

| SUV (normalized to whole brain) | Alzheimer's Disease Patients | -0.13 ± 2.47 | 0.83 | nih.gov |

These studies confirm that while there is inherent variability in [¹¹C]PBR28 PET measurements, the quantitative methods, particularly when accounting for genotype, are sufficiently reliable for use in longitudinal research. nih.govnih.gov

Comparative Research of Carbon C 11 Pbr 28 with Other Translocator Protein Radioligands

Comparative Evaluations with First-Generation Ligands (e.g., [¹¹C]PK11195)

The prototypical TSPO radioligand, ¹¹C-PK11195, was the first to be widely used for imaging neuroinflammation. uzh.ch While groundbreaking, its utility was hampered by several limitations, including a low signal-to-noise ratio, high non-specific binding, and low permeability across the blood-brain barrier. uzh.chnih.gov These drawbacks spurred the development of second-generation tracers like [¹¹C]PBR28, designed to overcome these challenges. nih.gov

[¹¹C]PBR28 exhibits a significantly higher binding affinity for TSPO compared to ¹¹C-PK11195. snmjournals.org The in vitro affinity (Ki) of PBR28 for the high-affinity binding site is approximately 10 times greater than that of PK11195. snmjournals.org This superior affinity contributes to a better signal-to-noise ratio, allowing for more sensitive detection of TSPO. jbr-pub.org.cn In human studies, the ratio of specific to nondisplaceable binding of [¹¹C]PBR28 was found to be about 1.2, a substantial improvement over the 0.2–0.5 ratio reported for ¹¹C-PK11195. unisa.it This enhanced signal is beneficial for detecting subtle neuroinflammatory changes and for monitoring treatment responses. snmjournals.org

| Radioligand | Binding Affinity (Ki) | Signal-to-Noise Ratio (Specific:Nondisplaceable) |

| [¹¹C]PBR28 | High (e.g., 0.2 nM) snmjournals.org | ~1.2 unisa.it |

| ¹¹C-PK11195 | Lower (e.g., 0.8 nM) snmjournals.org | 0.2-0.5 unisa.it |

The higher binding affinity and improved signal-to-noise ratio of [¹¹C]PBR28 translate to greater sensitivity in detecting neuroinflammation. In a rat model of herpes encephalitis, [¹¹C]PBR28 was able to identify more brain regions with microglial activation and demonstrated a larger increase in binding potential in affected areas compared to ¹¹C-PK11195. snmjournals.org This suggests that [¹¹C]PBR28 can detect more subtle changes in microglial activation. snmjournals.org While ¹¹C-PK11195 has been used to detect neuroinflammation in various neurodegenerative disorders, the results have sometimes been inconsistent, partly due to its suboptimal imaging characteristics. uzh.choup.com The improved properties of [¹¹C]PBR28 have led to more consistent findings in some disease contexts. d-nb.info

A critical difference between [¹¹C]PBR28 and ¹¹C-PK11195 is their sensitivity to the rs6971 single nucleotide polymorphism in the human TSPO gene. snmjournals.org This polymorphism results in different binding affinities, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). nih.gov [¹¹C]PBR28 binding is significantly affected by this genetic variation, with HABs showing substantially higher brain uptake than MABs, and LABs showing negligible specific binding. nih.gov In contrast, ¹¹C-PK11195 is largely considered insensitive to this polymorphism, showing similar binding across genotypes. nih.govacs.orgmdpi.com This insensitivity simplifies clinical studies using ¹¹C-PK11195 as it does not require genetic pre-screening of participants. However, the low signal of ¹¹C-PK11195 may have masked subtle binding differences related to the polymorphism. mdpi.com

Comparative Evaluations with Other Second-Generation Ligands (e.g., [¹¹C]DPA-713, [¹⁸F]FEPPA, [¹⁸F]GE180)

The success and challenges of [¹¹C]PBR28 prompted the development of a host of other second-generation TSPO radioligands, each with a unique profile of binding characteristics and sensitivity to the TSPO polymorphism.

Direct comparisons have revealed varying performance among second-generation tracers. For instance, in a head-to-head comparison in the same human subjects, [¹¹C]PBR28 showed significantly better brain uptake than [¹⁸F]GE180. snmjournals.org The total distribution volume (VT) values for [¹⁸F]GE180 were over 20 times smaller than those for [¹¹C]PBR28, suggesting that [¹⁸F]GE180 has poor brain entrance properties in humans despite performing well in rodent models. snmjournals.orgfrontiersin.org

In a study comparing [¹⁸F]F-DPA, [¹⁸F]DPA-714, and [¹¹C]PBR28 in a mouse model of Alzheimer's disease, [¹⁸F]F-DPA demonstrated higher initial brain uptake and faster washout compared to the other two tracers. nih.gov Another study in a rat model of neuroinflammation found that a radiofluorinated analogue of PBR28, [¹⁸F]Fluoromethyl-PBR28, had similar binding affinity to [¹¹C]PBR28 and showed good uptake ratios, though with different kinetics. researchgate.net [¹¹C]DPA-713 has been shown to have a binding potential in humans about 10 times higher than that of ¹¹C-PK11195. snmjournals.org

| Radioligand | Key Comparative Finding | Reference |

| [¹¹C]PBR28 | Superior brain uptake compared to [¹⁸F]GE180 in humans. snmjournals.org | snmjournals.org |

| [¹¹C]DPA-713 | Higher accuracy and sensitivity compared to [¹⁸F]GE-180 in a mouse stroke model. frontiersin.org | frontiersin.org |

| [¹⁸F]FEPPA | One of the most frequently used "challenger" tracers to ¹¹C-PK11195 in clinical studies. d-nb.info | d-nb.info |

| [¹⁸F]GE180 | Very low brain uptake in humans compared to [¹¹C]PBR28. snmjournals.org | snmjournals.org |

Like [¹¹C]PBR28, most other second-generation TSPO ligands, including [¹¹C]DPA-713 and [¹⁸F]FEPPA, are sensitive to the rs6971 polymorphism. jbr-pub.org.cnnih.gov This shared limitation complicates the direct comparison of study results using different second-generation tracers and hinders their broad clinical implementation, as genetic stratification of subjects is necessary. d-nb.info For example, [¹⁸F]PBR111 also demonstrated significant sensitivity to the polymorphism, with substantial binding differences observed among HABs, MABs, and LABs. mdpi.com The development of third-generation tracers, such as [¹¹C]ER176, has aimed to address this issue by providing a high signal-to-noise ratio while being less sensitive to the TSPO polymorphism. jbr-pub.org.cnfrontiersin.org

Head-to-Head Translational Studies of Radioligand Performance

Translational research, which bridges preclinical findings to clinical applications, is critical for validating the utility of translocator protein (TSPO) radioligands. Head-to-head comparative studies of Carbon C 11 PBR-28 ([11C]PBR28) against other TSPO tracers have been instrumental in defining its performance characteristics and advantages for imaging neuroinflammation.

A primary advantage of [11C]PBR28 and other second-generation radioligands over the first-generation prototype, 11C-PK11195, is a significantly improved signal-to-noise ratio. nih.govd-nb.info While 11C-PK11195 has been a benchmark for TSPO imaging, it is hampered by high nonspecific binding and a low capacity to quantify subtle TSPO expression. nih.gov In contrast, [11C]PBR28 demonstrates higher affinity and better specific-to-nonspecific binding ratios, allowing for more sensitive detection of TSPO upregulation. snmjournals.org For instance, in a rat model of stroke, [11C]PBR28 showed substantially greater retention in the injured region compared to 11C-PK11195, indicating higher affinity binding. snmjournals.orgnih.gov

Comparisons among second-generation tracers reveal more nuanced differences. Studies directly comparing [11C]PBR28 with other advanced ligands like [18F]FEPPA, [18F]DPA-714, and [18F]GE-180 are crucial for determining the optimal tracer for specific research or clinical questions. These studies often focus on metrics such as binding potential (BP), test-retest variability, and sensitivity in detecting pathological changes.

One key area of comparison is test-retest reproducibility, which is essential for longitudinal studies monitoring disease progression or therapeutic response. A study in multiple sclerosis (MS) patients and healthy controls found that the test-retest variability for [11C]PBR28 volume of distribution (VT) was low, ranging from 7% to 9% across different brain regions, indicating good reliability. researchgate.net This level of reproducibility is a significant factor for its use in clinical trials.

In a direct preclinical comparison in a mouse model of ischemic stroke, both [11C]DPA-713 and [18F]GE-180 were able to identify inflammation. nih.gov However, the study highlighted that [11C]DPA-713 more accurately reflected microglial and macrophage activation and allowed for earlier detection than [18F]GE-180. nih.gov While [11C]PBR28 was not included in this specific head-to-head stroke model comparison, other research has shown its utility in detecting neuroinflammation in MS, where increased [11C]PBR28 binding was found in gray matter lesions, the thalamus, and the hippocampus compared to healthy volunteers. sci-hub.se

Another important consideration is the influence of a common single-nucleotide polymorphism (rs6971) in the TSPO gene, which creates high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). snmjournals.orgturkupetcentre.net This genetic variation affects the binding of most second-generation tracers, including [11C]PBR28, [18F]FEPPA, and [18F]DPA-714. nih.govsnmjournals.org In individuals with the HAB phenotype, [11C]PBR28 shows approximately 30-40% higher binding values (VT) than in MABs. researchgate.netturkupetcentre.net The first-generation ligand 11C-PK11195 is notably unaffected by this polymorphism. snmjournals.org This necessitates genotyping of subjects for studies using second-generation tracers to correctly interpret the imaging data. turkupetcentre.netresearchgate.net

The following tables summarize key performance metrics from various translational and comparative studies involving [11C]PBR28 and other TSPO radioligands.

Table 1: Comparative Performance Metrics of TSPO Radioligands

| Radioligand | Generation | Key Advantages | Key Limitations | Test-Retest Variability (VT) |

| 11C-PK11195 | First | Gold standard for comparison; Unaffected by TSPO genotype. snmjournals.orgacs.org | Low signal-to-noise ratio; High nonspecific binding. nih.gov | Higher than 2nd-gen tracers |

| [11C]PBR28 | Second | High affinity; Good signal-to-noise ratio; Good reproducibility. snmjournals.orgresearchgate.net | Affected by TSPO genotype; Short half-life of Carbon-11 (B1219553). snmjournals.orgnih.gov | ~7-9% in brain regions. researchgate.net |

| [18F]FEPPA | Second | Longer half-life of Fluorine-18 (B77423) allows for more flexible imaging protocols. | Affected by TSPO genotype. nih.gov | ~10-20% (varies by region) |

| [18F]DPA-714 | Second | High affinity; Better uptake and binding potential than [11C]PK11195. nih.govthno.org | Affected by TSPO genotype. nih.gov | Not consistently reported |

| [18F]GE-180 | Second | High affinity; Potentially higher signal-to-background than [11C]PK11195. thno.org | May have lower sensitivity for early detection compared to DPA ligands. nih.gov | Not consistently reported |

Table 2: Summary of Findings from Head-to-Head Research

| Study Comparison | Model | Key Findings |

| [11C]PBR28 vs. 11C-PK11195 | Rat Stroke Model | [11C]PBR28 showed greater retention and higher affinity in the injured area. snmjournals.orgnih.gov |

| [11C]PBR28 vs. 11C-PK11195 | Human (Binders vs. Non-binders) | [11C]PBR28 uptake was 50-75% lower in non-binders across organs with high TSPO density, a distinction not seen with 11C-PK11195 in all tissues. researchgate.net |

| [11C]PBR28 in MS | Human (MS vs. Healthy Controls) | Increased binding in cortical gray matter, thalamus, and hippocampus in MS patients; binding correlated with disease duration. sci-hub.se Focal uptake detected in active MS lesions. researchgate.net |

| [11C]DPA-713 vs. [18F]GE-180 | Mouse Stroke Model | Both tracers identified inflammation, but [11C]DPA-713 demonstrated earlier detection and better correlation with microglial activation. nih.gov |

| [18F]GE-180 vs. [11C]PK11195 | Rat Neuroinflammation Model | [18F]GE-180 showed a 1.5-fold higher signal-to-background ratio and significantly higher binding potential. thno.org |

Challenges and Limitations in Carbon C 11 Pbr 28 Research

Translocator Protein Polymorphism (rs6971) and Research Implications

A major challenge in TSPO PET imaging, particularly with second-generation ligands like [11C]PBR28, is the impact of genetic variability in the TSPO gene. A common single-nucleotide polymorphism (SNP), rs6971, leads to an amino acid substitution (Ala147Thr) in the TSPO protein turkupetcentre.netresearchgate.netnih.govnih.govharvard.edunih.govmdpi.comfrontiersin.org. This genetic variation results in distinct binding affinities of TSPO to radioligands, classifying individuals into three main phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs) turkupetcentre.netresearchgate.netnih.govmdpi.comfrontiersin.orgmdpi.com.

High-Affinity Binders (HABs): Typically possess the wild-type TSPO (rs6971 C/C genotype) and exhibit the highest binding affinity for [11C]PBR28 researchgate.netnih.govharvard.edumdpi.commdpi.com.

Mixed-Affinity Binders (MABs): Are heterozygous for the rs6971 polymorphism (rs6971 C/T genotype) and show intermediate binding affinity researchgate.netnih.govharvard.edumdpi.commdpi.com.

Low-Affinity Binders (LABs): Are homozygous for the variant allele (rs6971 T/T genotype) and display significantly reduced binding affinity for [11C]PBR28, often to levels that are too low for reliable quantification by PET turkupetcentre.netresearchgate.netnih.govnih.govmdpi.commdpi.com.

The differences in binding affinity between these genotypes can lead to substantial inter-subject variability in measured PET signals. For [11C]PBR28, the affinity difference between HABs and MABs can translate to a roughly 2:1 ratio in TSPO signal in PET images nih.gov. Furthermore, the total distribution volume (VT) can be approximately 40% higher in HABs compared to MABs turkupetcentre.net. This genetic influence necessitates careful consideration in study design and data interpretation.

Table 1: TSPO Genotype and Binding Affinity Phenotypes

| rs6971 Genotype | Phenotype | Relative Binding Affinity for [11C]PBR28 | Typical Population Frequency (Caucasian) |

| C/C | HAB | High | ~66% researchgate.net |

| C/T | MAB | Moderate | ~29% researchgate.net |

| T/T | LAB | Low (often undetectable by PET) | ~5% researchgate.net |

Note: Population frequencies can vary across different ethnic groups.

Table 2: Impact of Genotype on [11C]PBR28 Binding and Quantification

| Genotype/Phenotype | Relative TSPO Signal (vs. MAB) | VT Difference (vs. MAB) |

| HAB | ~2:1 | ~40% higher |

| MAB | 1:1 (reference) | 1:1 (reference) |

| LAB | Negligible/Undetectable | Not reliably quantifiable |

Methodological Considerations for Genotype Stratification

The significant impact of the rs6971 polymorphism on [11C]PBR28 binding necessitates rigorous methodological approaches to ensure accurate and interpretable results. Studies employing [11C]PBR28 must account for this genetic variation through:

Genotyping: Participants are typically genotyped for the rs6971 SNP prior to PET scanning researchgate.netharvard.edumdpi.com.

Stratification: Study cohorts are often stratified into HAB and MAB groups, with LAB individuals frequently excluded from imaging studies due to insufficient tracer binding researchgate.netnih.govharvard.edunih.govfrontiersin.orgmdpi.com. This exclusion strategy helps to reduce inter-subject variability and improve the reliability of quantitative measures.

Statistical Modeling: Alternatively, TSPO genotype status can be included as a covariate in statistical models to control for its effect on tracer binding researchgate.net.

Failure to address the rs6971 polymorphism can lead to misinterpretation of PET data, attributing variations in signal to disease-related changes in TSPO expression when they are, in fact, due to genetic differences in binding affinity researchgate.netnih.govkcl.ac.uk.

Absence of a True Translocator Protein-Free Reference Region in the Brain

Accurate quantification of PET tracer binding often relies on the use of a reference region that is devoid of specific binding to the target. However, TSPO is expressed not only on activated microglia and astrocytes but also on endothelial cells within the blood-brain barrier and other cell types throughout the brain turkupetcentre.netsnmjournals.orgresearchgate.netnih.govsnmjournals.orgnih.govyuntsg.comnih.gov. This diffuse expression means that no anatomical region in the healthy brain can be considered truly TSPO-free, posing a significant challenge for quantitative modeling turkupetcentre.netmdpi.comyuntsg.comnih.govd-nb.infosnmjournals.org.

Consequently, researchers must employ alternative quantification strategies, such as:

Arterial Input Function (AIF): This method involves direct measurement of tracer concentration in arterial blood, which is considered the gold standard but is invasive and technically demanding turkupetcentre.netd-nb.info.

Pseudo-Reference Regions: These are regions assumed to have minimal specific binding or predictable non-specific binding. Methods like supervised clustering analysis (SVCA) are used to identify voxels with minimal specific binding to extract a "pseudo-reference" region d-nb.info. However, the validity of these regions can be compromised if TSPO expression is altered in these areas due to pathology d-nb.info. Regions such as the cerebellum, occipital cortex, white matter, or the whole brain have been proposed as pseudo-reference regions turkupetcentre.netnih.govd-nb.info.

The absence of a true reference region complicates the accurate estimation of specific binding and necessitates the use of more complex modeling techniques.

Inter-Subject Variability in Non-Displaceable Binding

The total distribution volume (VT) of a PET tracer represents the sum of specific binding (VS) and non-displaceable binding (VND) turkupetcentre.netsnmjournals.orgresearchgate.netsnmjournals.org. Non-displaceable binding can include non-specific binding to other tissues, plasma protein binding, and binding to other cellular components not related to the primary target turkupetcentre.netsnmjournals.orgresearchgate.netsnmjournals.orgnih.gov. Variability in VND across individuals and patient groups can therefore confound the interpretation of VT, as changes in VT might be due to alterations in VND rather than specific TSPO binding turkupetcentre.netsnmjournals.orgresearchgate.netsnmjournals.org.

Research has indicated that VND can differ significantly between patient populations and healthy controls. For instance, individuals with alcohol use disorder and Parkinson's disease have shown lower VND compared to their respective controls snmjournals.orgresearchgate.netsnmjournals.org. Similarly, plasma protein binding of the tracer is also cited as a source of inter-subject variability in VT turkupetcentre.net. These findings suggest that VS, which isolates specific binding, may be a more robust outcome measure than VT, provided it can be reliably estimated researchgate.net. Methods such as Simultaneous Estimation of Non-Displaceable Binding (SIME) are being developed to disentangle VS and VND more accurately, addressing this critical limitation snmjournals.orgresearchgate.netsnmjournals.org.

Compound List:

Carbon C 11 PBR-28

[11C]PBR28

Translocator Protein (TSPO)

[11C]PK11195

[18F]DPA-714

[18F]FEPPA

[18F]GE-180

XBD173

Future Directions and Emerging Research Avenues for Carbon C 11 Pbr 28 Research

Development of Novel Radioligand Analogs with Optimized Characteristics

The quest for improved TSPO radiotracers is driven by the limitations of second-generation ligands like [11C]PBR28. A significant challenge is the binding sensitivity to a common single nucleotide polymorphism (rs6971), which results in variable binding affinity among individuals (high-affinity, mixed-affinity, and low-affinity binders). mdpi.comresearchgate.net This genetic variation complicates the quantification of TSPO and often requires pre-screening of participants, excluding a portion of the population from studies. researchgate.net Furthermore, issues such as high non-specific binding and the production of brain-penetrant radiometabolites can affect the accuracy of quantification. mdpi.com

To address these issues, research is focused on developing novel analogs with more favorable characteristics. These "third-generation" ligands aim for reduced sensitivity to the TSPO polymorphism, a better signal-to-noise ratio, and improved pharmacokinetic properties. mdpi.combiorxiv.org For example, [11C]ER176 has shown promise as it does not exhibit binding sensitivity to the polymorphism in the same way as [11C]PBR28 and does not produce radiometabolites that can enter the brain. mdpi.com Other analogs, such as those based on the DPA (pyrazolopyrimidine acetamide) structure like [18F]DPA-714, have also been developed and show a better signal-to-noise ratio than earlier ligands due to higher specific binding. biorxiv.orgnih.gov The development of fluorine-18 (B77423) labeled analogs, like [18F]PBR06, is also a key goal. The longer half-life of 18F (110 minutes vs. 20 minutes for 11C) allows for longer scan times and distribution to PET centers without a cyclotron, enhancing logistical feasibility for clinical trials and multi-center studies. nih.gov

Table 1: Comparison of [11C]PBR28 and Novel TSPO Radioligand Analogs

| Radioligand | Key Characteristics | Research Findings | Citations |

|---|---|---|---|

| [11C]PBR28 (Second-Gen) | High affinity for TSPO but sensitive to rs6971 polymorphism. Requires arterial input for quantification. | Widely used in neuroinflammation studies but variability in binding complicates interpretation. researchgate.net | researchgate.netmdpi.combiorxiv.org |

| [18F]PBR06 (Second-Gen) | Fluorine-18 labeled analog of PBR28 with higher affinity and lipophilicity. | Longer half-life is advantageous. Showed a high specific-to-nondisplaceable ratio in non-human primates. nih.gov | biorxiv.orgnih.gov |

| [18F]DPA-714 (Second-Gen) | Pyrazolopyrimidine structure with high affinity for TSPO. | Shows a better signal-to-noise ratio and higher binding potential in rat models of neuroinflammation compared to first-generation ligands. biorxiv.orgnih.gov | biorxiv.orgnih.govsnmjournals.org |

| [11C]ER176 (Third-Gen) | Lower sensitivity to the rs6971 genetic polymorphism. | Ratio of binding in high-affinity to low-affinity binders is significantly lower than for PBR28. Does not produce brain-penetrant radiometabolites. mdpi.com | mdpi.commdpi.com |

Integration with Advanced Multi-Modal Imaging Techniques

To obtain a more holistic understanding of disease pathology, there is a growing trend to integrate [11C]PBR28 PET with other advanced imaging modalities, primarily magnetic resonance imaging (MRI). This multi-modal approach allows for the simultaneous assessment of molecular processes (from PET) and structural or metabolic information (from MRI). snmjournals.org

A prime example is the use of simultaneous PET-MR imaging in patients with amyotrophic lateral sclerosis (ALS). snmjournals.org In these studies, [11C]PBR28 PET data, which reflects glial activation, is combined with diffusion tensor imaging (DTI) and magnetic resonance spectroscopy (1H-MRS). DTI provides measures of white matter structural integrity (e.g., fractional anisotropy), while 1H-MRS can quantify brain metabolites like N-acetylaspartate (a marker of neuronal integrity) and myo-inositol (a putative marker of gliosis). snmjournals.org Studies have shown that increased [11C]PBR28 uptake in the motor cortices of ALS patients correlates and co-localizes with structural changes seen on MRI. snmjournals.org This integration provides crucial in vivo evidence linking neuroinflammation with neuronal damage and brain structure, offering deeper insights into the disease process than either modality could alone. snmjournals.org

Refinement of Quantitative Analysis and Modeling for Enhanced Specificity and Reliability

A significant challenge in [11C]PBR28 imaging is the accurate quantification of its specific binding to TSPO. Because TSPO is expressed throughout the brain, including in endothelial cells, there is no true "reference region" devoid of the protein. researchgate.net This necessitates the use of an arterial input function, derived from arterial blood sampling, to inform complex kinetic models, such as the two-tissue compartment model (2TCM), to estimate the total distribution volume (VT). researchgate.net However, VT reflects both specific binding to TSPO and non-displaceable binding, and it is subject to high inter-subject variability even after accounting for genotype. researchgate.net

Future research is focused on refining these quantitative methods to improve specificity and reliability.

Standardized Uptake Value (SUV): While simpler to calculate, SUV is a semi-quantitative measure that can be influenced by blood flow and other factors. researchgate.net Although some studies in rodents found a high correlation between SUV and VT, this was not consistently observed in non-human primate or human challenge studies, highlighting its limitations.

Advanced Modeling: To better isolate specific binding, advanced modeling techniques are being developed. The Simultaneous Estimation (SIME) method, for instance, uses data from multiple brain regions to derive a brain-wide estimate of the non-displaceable distribution volume (VND). This allows for the calculation of more specific outcome measures like the binding potential (BPND) and the specific distribution volume (VS). Studies have shown that SIME-derived VS has good reliability and can effectively separate individuals by TSPO genotype.

Blocking Studies: Another approach to determine VND is through pharmacological blocking studies. This involves administering a non-radioactive TSPO ligand, such as XBD173, to block the specific binding sites before a repeat [11C]PBR28 scan. By measuring the reduction in signal, researchers can estimate VND and subsequently calculate the specific binding in baseline scans. This method provides a direct in vivo means of estimating the non-displaceable component, enhancing the accuracy of specific binding quantification.

Table 2: Quantitative Analysis Methods for [11C]PBR28 PET

| Method | Principle | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| SUV / SUVR | Semiquantitative ratio of tissue activity to injected dose or a pseudo-reference region. | Simple, no arterial sampling required. | Low accuracy; can be influenced by blood flow and other factors. Not reliable in challenge studies. | researchgate.net |

| Kinetic Modeling (e.g., 2TCM) | Uses a metabolite-corrected arterial input function to model tracer kinetics and estimate total distribution volume (VT). | Provides accurate VT, the current standard outcome measure. | Requires invasive arterial catheterization. VT includes non-specific binding. High inter-subject variability. | researchgate.net |

| Blocking Studies | Administration of an unlabeled TSPO ligand (e.g., XBD173) to determine the non-displaceable volume (VND) in vivo. | Provides a direct estimate of VND, allowing for calculation of specific binding (BPND). | Requires multiple scans and administration of a blocking drug. | |

| Simultaneous Estimation (SIME) | Advanced modeling that uses data from multiple regions to estimate a brain-wide VND without a blocking study. | Improves estimation of specific binding (VS, BPND) from a single dynamic scan. VS shows good reliability. | Computationally complex; still requires arterial input. |

Exploration in Diverse Biological Systems Beyond Neuroinflammation

While the primary focus of [11C]PBR28 research has been neuroinflammation, the ubiquitous nature of TSPO on the outer mitochondrial membrane of activated inflammatory cells presents opportunities for its use in other biological systems.

Systemic Immune Responses: TSPO is upregulated in activated macrophages and other immune cells during systemic inflammation. Studies have demonstrated increased [11C]PBR28 uptake in the synovium of patients with rheumatoid arthritis, indicating its potential to image inflammation in peripheral joints. researchgate.net This opens avenues for its use in monitoring disease activity and treatment response in various autoimmune and inflammatory disorders.

Oncology: The tumor microenvironment is often characterized by significant infiltration of tumor-associated macrophages (TAMs), which express high levels of TSPO. Preclinical studies have shown that [11C]PBR28 PET can successfully track TAMs in pancreatic cancer models. This suggests a role for [11C]PBR28 in cancer imaging, potentially for selecting patients for macrophage-targeted therapies or for non-invasively assessing the response to immunotherapy.

Brown Adipose Tissue (BAT): BAT is rich in mitochondria and plays a key role in energy expenditure. Given that TSPO is located on the mitochondrial membrane, it has emerged as a promising biomarker for imaging BAT mass. A retrospective analysis of human PET/MR images showed that [11C]PBR28 accumulates in BAT depots in the neck and supraclavicular regions under thermoneutral conditions. mdpi.com The tracer showed excellent selectivity for BAT over white adipose tissue and muscle. Unlike [18F]FDG, which measures BAT metabolic activation, TSPO tracers like [11C]PBR28 may provide a way to quantify BAT mass independently of its activation state, which would be highly valuable for research into obesity and metabolic diseases. mdpi.comsnmjournals.org

Potential as a Preclinical Biomarker for Disease Progression and Treatment Response

A critical application for [11C]PBR28 is its use as a biomarker to track disease progression and monitor the effectiveness of therapeutic interventions. Its ability to quantify neuroinflammation longitudinally makes it a powerful tool in preclinical and clinical research.

Longitudinal studies in Alzheimer's disease have provided compelling evidence for this application. In a study following amyloid-positive patients over several years, [11C]PBR28 PET scans revealed that TSPO binding increased significantly over time compared to controls, particularly in brain regions vulnerable to Alzheimer's pathology like the temporal and parietal cortices. The rate of increase in TSPO binding was strongly correlated with cognitive worsening and cortical volume loss. Notably, the annual rate of increase in TSPO signal was approximately five times higher in patients who showed clinical progression compared to those who remained stable. These findings suggest that [11C]PBR28 is not only a marker of the inflammatory state but can also serve as a dynamic biomarker of disease progression. mdpi.com This has significant implications for clinical trials, where it could be used to stratify patients, track the biological response to anti-inflammatory therapies, and provide objective endpoints to assess treatment efficacy. mdpi.comsnmjournals.org

Q & A

Q. What is the mechanism of action of Carbon C 11 PBR-28 in targeting TSPO-expressing cells, and how can this be validated experimentally?

this compound binds to the 18 kDa translocator protein (TSPO), a mitochondrial membrane protein overexpressed in activated microglia, inflammatory cells, and certain cancers. To validate targeting specificity, researchers should:

- Conduct competitive binding assays using unlabeled ("cold") TSPO ligands (e.g., PK11195) to confirm displacement of [11C]PBR-28 .

- Use autoradiography or in vitro binding studies in tissues with confirmed TSPO expression (e.g., glioblastoma models) to correlate PET signal intensity with immunohistochemical TSPO quantification .

Q. What experimental controls are critical for ensuring reproducibility in PET imaging studies using this compound?

- Baseline scans : Pre-injection scans to account for background radiation .

- Blocking studies : Co-administration of non-radioactive TSPO ligands to confirm receptor-specific binding .

- Negative controls : Imaging in TSPO-knockout models or tissues with low TSPO expression (e.g., healthy brain regions) .

- Instrument calibration : Regular quality checks for PET/MRI systems to ensure consistent sensitivity .

Q. How can researchers optimize dosing protocols for this compound in longitudinal studies?

Dosing depends on:

- Radiotracer half-life : Carbon-11 has a short half-life (~20 minutes), requiring precise timing between synthesis and administration .

- Body weight/metabolism : Adjust doses based on subject weight and hepatic/renal function to minimize variability in clearance rates .

- Target population : Higher doses may be needed for patients with blood-brain barrier disruption (e.g., glioblastoma) to improve signal-to-noise ratios .

Q. What methodologies are used to quantify TSPO expression levels from this compound PET imaging data?

- Standardized uptake value (SUV) : Normalizes radiotracer uptake to injected dose and body weight .

- Kinetic modeling : Compartmental models (e.g., two-tissue irreversible) to estimate binding potential (BPND) .

- Image coregistration : Align PET data with MRI to anatomically localize TSPO expression .

Advanced Research Questions

Q. How can conflicting data on TSPO binding affinity across studies be systematically addressed?

- Genetic stratification : Screen subjects for TSPO polymorphisms (e.g., rs6971), which alter ligand binding .

- Cross-validation : Compare [11C]PBR-28 binding with alternative tracers (e.g., [11C]PK-11195) in the same cohort .

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., disease stage, imaging protocols) .

Q. What experimental designs are effective for distinguishing inflammation-driven vs. cancer-driven TSPO overexpression in PET imaging?

- Dual-tracer imaging : Pair [11C]PBR-28 with cancer-specific tracers (e.g., [18F]FDG) to differentiate metabolic activity from inflammation .

- Histopathological correlation : Biopsy regions of high PET signal to confirm cellular origin (e.g., tumor-associated macrophages vs. glioblastoma cells) .

- Time-activity curves : Analyze tracer uptake kinetics; inflammatory lesions may show faster washout than tumors .

Q. How do dynamic vs. static PET imaging protocols affect the sensitivity of this compound in detecting TSPO expression?

- Dynamic protocols : Capture tracer kinetics over 60–90 minutes, improving quantification of binding parameters (e.g., k3, VT) but requiring longer scan times .

- Static protocols : Use single time-point imaging (e.g., 30–40 minutes post-injection) for clinical feasibility, but may underestimate binding in high-clearance tissues .

- Hybrid approaches : Combine early dynamic frames with static imaging to balance accuracy and practicality .

Q. What strategies improve the reproducibility of this compound studies across different PET/MRI platforms?

- Phantom calibration : Use standardized phantoms to harmonize signal quantification across scanners .

- Multicenter protocols : Adopt consensus guidelines for acquisition parameters (e.g., resolution, reconstruction algorithms) .

- Open data sharing : Publish raw datasets and processing pipelines to enable cross-validation .

Q. How can researchers address ethical and technical challenges in sharing this compound imaging data while protecting patient privacy?

- De-identification : Remove all personal identifiers and metadata from imaging files .

- Controlled access : Use repositories with data-use agreements (e.g., NCI Cancer Imaging Archive) to limit access to approved researchers .

- Synthetic data : Generate artificial datasets mimicking real patient scans for method validation without privacy risks .

Methodological Resources

- Experimental design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate research questions .

- Data analysis : Use tools like PMOD or MIAKAT for kinetic modeling of PET data .

- Reporting standards : Adopt MIATA guidelines for transparency in tracer validation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.